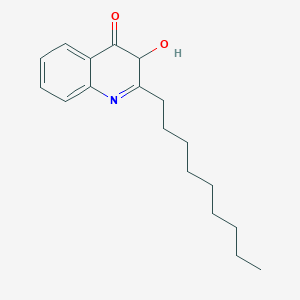
3-hydroxy-2-nonyl-3H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-nonyl-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 3-position and a nonyl chain at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nonyl-3H-quinolin-4-one typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-nonylaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 2-nonyl-4-hydroxyquinoline. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-hydroxy-2-nonyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroquinoline derivative.
Substitution: The nonyl chain at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
科学研究应用
3-Hydroxy-2-nonyl-3H-quinolin-4-one, a quinolone derivative, has diverse applications, particularly in pharmaceuticals, due to its biological activities. Research indicates its potential in drug development targeting infections or oxidative stress.
Research Findings
- This compound possesses significant biological activities. Quinolone derivatives have been studied for their potential biological activities.
- This compound may interact with enzymes involved in metabolic pathways, influencing their activity and providing insights into its mechanism of action.
- This compound has a long nonyl side chain, which may enhance lipid solubility and influence biological interactions compared to other simpler analogs.
- The inhibitory activity of 3H-NQNO on respiration was better than that of heptyl derivatives and additive with that shown by antimycin .
- 4-quinolone derivatives are more potent than 2,3-dihydroquinolin-4-one derivatives .
- The efficacy of conventional drugs was improved when a nontoxic antimigratory drug was combined with conventional cytotoxic drugs in treatment for MXT mouse mammary tumor .
- 4-Hydroxy-2-quinolone analogs could be further developed as promising antimicrobial agents especially for antifungal treatment . These newly synthesized compounds may mainly target fungal molecules rather than bacterial ones, which is not found in other quinolone drugs, which are primarily used as an antibacterial treatment .
- Synthesized 2-n-nonyl-4-hydroxy$$3-3H]quinoline N-oxide ([3H]NoHOQnO) is a powerful inhibitor of both NADH oxidase and succinate oxidase activities in submitochondrial particles from beef heart . The binding of [3H]NoHOQnO to submitochondrial particles reveals one specific binding site, which is sensitive to antimycin, and a large amount of aspecific binding .
Data Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Known for its antioxidant properties |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits strong antibacterial activity |
| 2-Methylquinoline | Methyl group at position 2 | Used in dye manufacturing |
| 6-Fluoroquinolone | Fluorine substituent enhancing lipophilicity | Potent against resistant bacterial strains |
作用机制
The mechanism of action of 3-hydroxy-2-nonyl-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
2-heptyl-3-hydroxy-4-quinolone: Known for its role as a signaling molecule in bacterial communication.
4-hydroxy-2-quinolone: Studied for its broad-spectrum antimicrobial activity.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
3-hydroxy-2-nonyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nonyl chain at the 2-position enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic targets .
属性
分子式 |
C18H25NO2 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-nonyl-3H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,18,21H,2-8,13H2,1H3 |
InChI 键 |
YADOTSYBJACVJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















